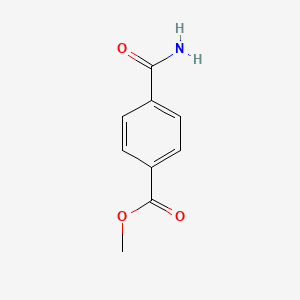
(R)-2-phenylpropanal
Übersicht
Beschreibung
®-2-phenylpropanal is an organic compound with the molecular formula C9H10O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of significant interest in organic chemistry due to its applications in the synthesis of various pharmaceuticals and fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: ®-2-phenylpropanal can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-phenylpropanal using chiral catalysts. Another method includes the enantioselective hydrogenation of 2-phenylpropenal. These reactions typically require specific catalysts and controlled conditions to achieve high enantioselectivity.
Industrial Production Methods: In industrial settings, ®-2-phenylpropanal is often produced via catalytic hydrogenation processes. The use of chiral catalysts, such as rhodium or ruthenium complexes, is common to ensure the production of the desired enantiomer. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: ®-2-phenylpropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ®-2-phenylpropanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to ®-2-phenylpropanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products Formed:
Oxidation: ®-2-phenylpropanoic acid.
Reduction: ®-2-phenylpropanol.
Substitution: Various substituted phenylpropanal derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-2-phenylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is a precursor in the synthesis of certain drugs, particularly those with chiral centers.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of ®-2-phenylpropanal depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group. This allows it to participate in nucleophilic addition and substitution reactions. The molecular targets and pathways involved vary based on the specific reaction or application.
Vergleich Mit ähnlichen Verbindungen
(S)-2-phenylpropanal: The enantiomer of ®-2-phenylpropanal, with similar chemical properties but different biological activities.
2-phenylpropanol: The reduced form of 2-phenylpropanal, used in similar applications.
2-phenylpropanoic acid: The oxidized form of 2-phenylpropanal, also used in organic synthesis.
Uniqueness: ®-2-phenylpropanal is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its ability to undergo various chemical reactions while maintaining its chiral integrity is a significant advantage in organic synthesis.
Eigenschaften
IUPAC Name |
(2R)-2-phenylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-8H,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVAERDLDAZARL-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














